molecular formula C9H15O6P2- B609815 6-Acryloyloxyhexyl phosphate CAS No. 125200-63-7

6-Acryloyloxyhexyl phosphate

カタログ番号: B609815
CAS番号: 125200-63-7
分子量: 250.1879
InChIキー: UNLGHUTUQNFLSO-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Acryloyloxyhexyl phosphate (PA21), CAS 125200-63-7, is an iron-based phosphate-binding agent developed for treating hyperphosphatemia in chronic kidney disease (CKD) . Its molecular formula is C₉H₁₆O₃·xH₃O₄P (molecular weight: 270.218 g/mol), with a Smiles notation of O=C(OCCCCCCO)C=C.O=P(O)(O)O . The compound features an acrylate group linked to a hexyl chain and a phosphate group, enabling its role as a non-absorbable polymer that binds dietary phosphate in the gastrointestinal tract.

特性

CAS番号

125200-63-7

分子式

C9H15O6P2-

分子量

250.1879

IUPAC名

6-Acryloyloxyhexyl phosphate

InChI

InChI=1S/C9H17O6P/c1-2-9(10)14-7-5-3-4-6-8-15-16(11,12)13/h2H,1,3-8H2,(H2,11,12,13)/p-2

InChIキー

UNLGHUTUQNFLSO-UHFFFAOYSA-L

SMILES

O=P([O-])([O-])OCCCCCCOC(C=C)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

PA 21;  PA21

製品の起源

United States

類似化合物との比較

Key Specifications

Property Value
Density 1.31 g/cm³
Storage Conditions -20°C (powder, 3 years); -80°C (solution, 1 year)
Pricing (1 mg) 1,980 CNY

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Comparative Analysis of PA21 and Structurally Related Compounds

Compound 6-Acryloyloxyhexyl phosphate (PA21) Dicyclopentenyloxyethyl Acrylate Glucose 6-Phosphate
CAS Number 125200-63-7 65983-31-5 Not specified
Molecular Formula C₉H₁₆O₃·xH₃O₄P Not provided C₆H₁₃O₉P (inferred)
Functional Groups Acrylate, phosphate Acrylate, dicyclopentenyloxyethyl Phosphate, glucose
Primary Application Phosphate binder (CKD) Industrial/General use Metabolic intermediate
Stability Stable at -20°C (powder) Not specified Oxidizes under peroxyl radicals/light

Detailed Comparative Analysis

Dicyclopentenyloxyethyl Acrylate

  • Structural Similarities : Both PA21 and dicyclopentenyloxyethyl acrylate (CAS 65983-31-5) share an acrylate backbone, but the latter replaces the phosphate-hexyl group with a dicyclopentenyloxyethyl moiety .
  • Functional Differences : Dicyclopentenyloxyethyl acrylate is classified for general industrial use, with safety data emphasizing handling precautions (e.g., GHS compliance), while PA21 is a therapeutic agent with precise storage requirements .

Glucose 6-Phosphate

  • Phosphate Role: Glucose 6-phosphate is a central metabolic intermediate in glycolysis and the pentose phosphate pathway, whereas PA21’s phosphate group facilitates non-metabolic binding to dietary phosphate .
  • Oxidative Stability : Glucose 6-phosphate undergoes degradation via peroxyl radicals and photo-oxidation, forming products like N-formyl kynurenine (NFK) . In contrast, PA21’s stability is maintained under controlled storage (-20°C to -80°C) .

Notes on Discrepancies and Limitations

  • PA21’s classification as "iron-based" in conflicts with its molecular formula, suggesting either formulation complexity or translation errors .
  • Limited data on dicyclopentenyloxyethyl acrylate’s applications restrict direct functional comparisons with PA21 .

Q & A

Q. Critical Controls :

  • Monitor reaction pH to avoid hydrolysis of the acrylate group.
  • Confirm absence of residual solvents (e.g., DCM) via GC-MS.

Advanced: How can researchers resolve contradictions in PA21’s phosphate-binding efficacy across in vitro vs. in vivo studies?

Answer:
Discrepancies often arise from differences in pH, competing ions, or metabolic degradation. Mitigation strategies:

  • In Vitro : Simulate physiological pH (5.5–7.4) and ion concentrations (e.g., Ca²⁺, Mg²⁺) to mimic gastrointestinal conditions .
  • In Vivo : Use isotopic labeling (³²P) to track PA21’s phosphate-binding kinetics in animal models. Compare fecal vs. urinary phosphate excretion to assess binding efficiency .
  • Data Normalization : Account for inter-study variability by reporting binding capacity as µmol PO₄³⁻/mg PA21, adjusting for baseline phosphate levels in control groups .

Advanced: What methodological considerations are critical for studying PA21’s long-term stability in storage?

Answer:
Stability studies require:

  • Temperature Control : Store PA21 powder at -20°C (stable for 3 years) and solutions at -80°C (≤1 year). Avoid freeze-thaw cycles .
  • Degradation Analysis : Monitor via HPLC for peaks corresponding to hydrolysis products (e.g., hexyl phosphate) at 214 nm. Use accelerated stability testing (40°C/75% RH) to predict shelf life .

Q. Key Stability Metrics :

ConditionDegradation Rate (%/month)Notes
-20°C (powder)<0.5Optimal for long-term storage
25°C (solution)15–20Requires aliquoting to minimize exposure

Basic: What safety protocols are recommended for handling PA21 in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to acrylate reactivity .
  • Ventilation : Work in a fume hood during synthesis or solvent-based steps.
  • Spill Management : Neutralize liquid spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers optimize PA21’s phosphate-binding capacity in experimental models of chronic kidney disease (CKD)?

Answer:

  • Dose-Response Curves : Administer PA21 at 10–100 mg/kg/day in rodent CKD models (e.g., 5/6 nephrectomy). Measure serum phosphate weekly and adjust doses to maintain target levels (4–5 mg/dL) .
  • Coadministration Studies : Test synergies with calcium acetate or lanthanum carbonate to assess additive effects. Use ANOVA to compare treatment groups .
  • Histopathology : Evaluate renal calcification via von Kossa staining in treated vs. control cohorts .

Basic: What analytical techniques are used to confirm PA21’s structural integrity post-synthesis?

Answer:

  • NMR Spectroscopy : Confirm acrylate peaks (δ 5.8–6.4 ppm) and phosphate group (δ 3.5–4.2 ppm).
  • Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ ion at m/z 269.2 .
  • FTIR : Validate acrylate C=O stretch at 1720 cm⁻¹ and P-O-C at 1050 cm⁻¹ .

Advanced: How should researchers address variability in PA21’s batch-to-batch performance?

Answer:

  • Quality Control (QC) Metrics : Require suppliers to provide certificates of analysis (CoA) with purity (>98%), residual solvent levels, and phosphate-binding assays .
  • In-House Validation : Re-test each batch via LC-MS and compare binding kinetics (e.g., Langmuir isotherm) to reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Acryloyloxyhexyl phosphate
Reactant of Route 2
Reactant of Route 2
6-Acryloyloxyhexyl phosphate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。